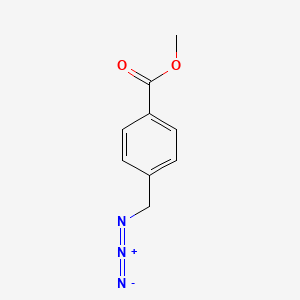

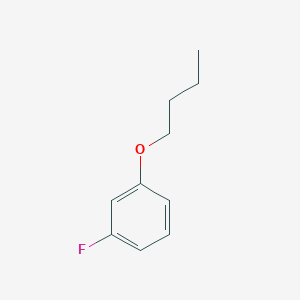

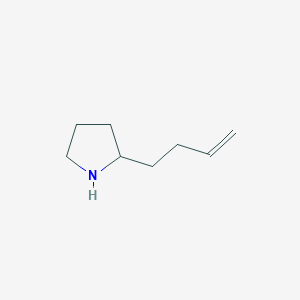

![molecular formula C7H11N B3362039 2-甲基-2-氮杂双环[2.2.1]庚-5-烯 CAS No. 95019-15-1](/img/structure/B3362039.png)

2-甲基-2-氮杂双环[2.2.1]庚-5-烯

描述

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .

Synthesis Analysis

The compound can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the treatment of the endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .Molecular Structure Analysis

The molecular structure of 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene is available as a 2D Mol file or as a computed 3D SD file . The formula is C6H9N and the molecular weight is 95.1424 .Chemical Reactions Analysis

The compound undergoes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another reaction involves the treatment of the endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles . An unexpected reaction was observed during the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene .科学研究应用

磷酸化研究

2-甲基-2-氮杂双环[2.2.1]庚-5-烯已被研究其与磷酸化剂的反应。Sousa 等人(2010 年)使用二苯基膦酰氯和氯二苯基膦研究了该化合物的磷酸化,导致形成磷酸化的双环。这项研究有助于理解这些化合物的有机合成中的反应性和潜在应用 (Sousa 等人,2010 年)。

溴的加成

Bulanov 等人(2001 年)探索了溴向 2-甲基-2-氮杂双环[2.2.1]庚-5-烯的加成。该研究观察到形成了一种意外产物,即 3-溴-1-甲基-1-氮杂三环[2.2.1.02,6]庚烷三溴化物,而不是直接加成产物。这一发现提供了对化学合成中不同寻常的反应性和潜在应用的见解 (Bulanov 等人,2001 年)。

骨架重排

小林等人(1992 年)报道了在酸性条件下 2-氮杂双环[2.2.1]庚-5-烯-3-羧酸衍生物的一种新的骨架重排。重排导致形成 2-氧杂双环[3.3.0]-辛-7-烯-3-酮,揭示了一条从较简单的双环体系生成结构复杂的分子途径 (小林等人,1992 年)。

作为合成子使用

与 2-甲基-2-氮杂双环[2.2.1]庚-5-烯密切相关的 2-氮杂双环[2.2.1]庚-5-烯-3-酮的对映异构体已被识别为药物候选物的通用合成子。霍尔特-蒂芬(2009 年)通过使用内酰胺酶催化的拆分的一种生物拆分方法描述了它们的合成。这一过程对于制备两种异构体至关重要,突出了它们在药物合成中的应用越来越广泛 (霍尔特-蒂芬,2009 年)。

寡肽的修饰

耶格等人(1995 年)利用 2-氮杂双环[2.2.1]庚-5-烯衍生物对寡肽进行现场修饰。这一过程涉及狄尔斯-阿尔德加成,导致具有高立体选择性的构象受限羰基衍生物。此类修饰对肽化学和药物设计有影响 (耶格等人,1995 年)。

衍生物的分离和表征

圭德里和庞蒂切利(2012 年)分离并表征了 3-氧代-3-硫代-2-氮杂双环[2.2.1]庚-5-烯-2-羧酸甲酯和苯甲酯。这项研究首次深入了解了这些化合物,观察到内消旋和外消旋异构体,以及它们进一步化学转化的潜力 (圭德里和庞蒂切利,2012 年)。

安全和危害

The safety data sheet advises to wash face, hands, and any exposed skin thoroughly after handling the compound . It is also advised not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray . Contaminated work clothing should not be allowed out of the workplace .

属性

IUPAC Name |

2-methyl-2-azabicyclo[2.2.1]hept-5-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-8-5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWNWYAZCSDGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551683 | |

| Record name | 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95019-15-1 | |

| Record name | 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

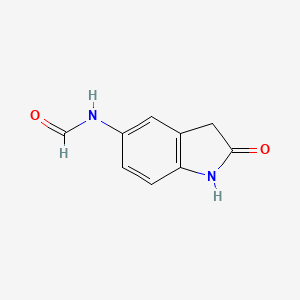

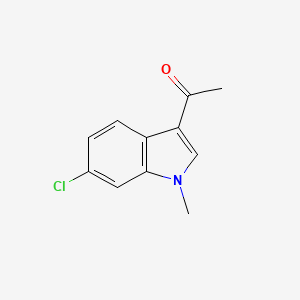

![6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B3361957.png)

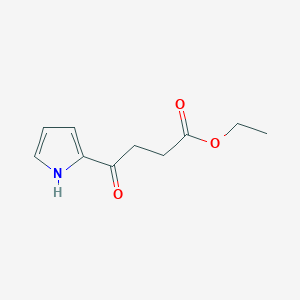

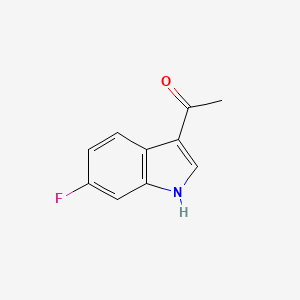

![Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3361965.png)

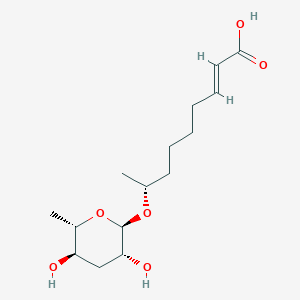

![5-amino-3-methyl-2H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B3361993.png)

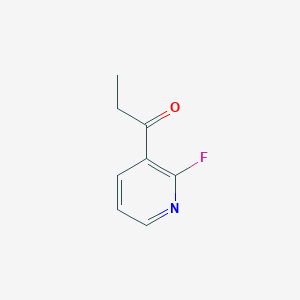

![6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one](/img/structure/B3362045.png)

![3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B3362052.png)